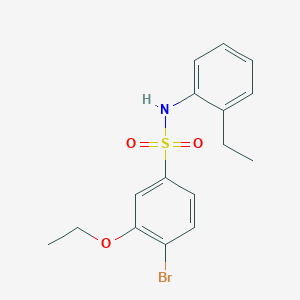![molecular formula C20H24N6O2S B15120741 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15120741.png)
3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a combination of pyrrolidine, pyrimidine, piperazine, and benzothiazole moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as pyrrolidine and pyrimidine derivatives, which are then coupled with piperazine and benzothiazole units under specific reaction conditions.
- Step 1: Synthesis of Pyrrolidine Derivatives:
- Pyrrolidine derivatives are synthesized by reacting pyrrolidine with various electrophiles under controlled conditions.
- Common reagents: Pyrrolidine, alkyl halides, and bases like sodium hydride.
- Step 2: Synthesis of Pyrimidine Derivatives:
- Pyrimidine derivatives are prepared by cyclization reactions involving appropriate precursors.
- Common reagents: Guanidine, β-diketones, and acids or bases as catalysts.
- Step 3: Coupling Reactions:
- The pyrrolidine and pyrimidine derivatives are coupled with piperazine and benzothiazole units.
- Common reagents: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine moieties.
- Common reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction:
- Reduction reactions can occur at the pyrimidine and benzothiazole rings.
- Common reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution:
- Substitution reactions can take place at various positions on the aromatic rings.
- Common reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has several applications in scientific research:
- Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and interaction with various reagents.
- Biology:
- Investigated for its potential as a bioactive molecule.
- Studied for its effects on cellular processes and enzyme activities.
- Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Studied for its pharmacokinetic and pharmacodynamic properties.
- Industry:
- Used in the development of new materials with specific properties.
- Studied for its potential applications in catalysis and material science.
作用機序
The mechanism of action of 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds:
- Pyrrolidine Derivatives:
- Compounds with similar pyrrolidine moieties, such as pyrrolidine-2,5-diones.
- Pyrimidine Derivatives:
- Compounds with similar pyrimidine rings, such as 2-aminopyrimidines.
- Piperazine Derivatives:
- Compounds with similar piperazine units, such as 1-benzylpiperazine.
- Benzothiazole Derivatives:
- Compounds with similar benzothiazole structures, such as 2-aminobenzothiazole.
Uniqueness: The uniqueness of 3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione lies in its multi-functional structure, which combines several bioactive moieties into a single molecule
特性
分子式 |
C20H24N6O2S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C20H24N6O2S/c1-15-14-18(24-8-4-5-9-24)22-20(21-15)26-12-10-25(11-13-26)19-16-6-2-3-7-17(16)29(27,28)23-19/h2-3,6-7,14H,4-5,8-13H2,1H3 |
InChIキー |
LSPREVBPWANOKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)N5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine](/img/structure/B15120664.png)
![2-(ethylsulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15120665.png)
![N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120668.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline](/img/structure/B15120678.png)
![4-(6-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B15120680.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B15120694.png)
![N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15120699.png)
![8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B15120701.png)
![4-(1-{Furo[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15120703.png)
![3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15120711.png)
![1-{5H,7H,8H-pyrano[4,3-c]pyridazine-3-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B15120727.png)
![7-Methoxy-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15120728.png)
![5-chloro-N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B15120734.png)

